molecular formula C11H13BrN4 B11788460 6-Bromo-5-methyl-2-(pyrrolidin-1-YL)-[1,2,4]triazolo[1,5-A]pyridine

6-Bromo-5-methyl-2-(pyrrolidin-1-YL)-[1,2,4]triazolo[1,5-A]pyridine

Cat. No.: B11788460
M. Wt: 281.15 g/mol
InChI Key: YSTMMNHYXVYMCA-UHFFFAOYSA-N
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Description

6-Bromo-5-methyl-2-(pyrrolidin-1-YL)-[1,2,4]triazolo[1,5-A]pyridine is a heterocyclic compound that features a triazolopyridine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-5-methyl-2-(pyrrolidin-1-YL)-[1,2,4]triazolo[1,5-A]pyridine typically involves the formation of the triazolopyridine core followed by the introduction of the bromine and pyrrolidine groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-amino-5-bromopyridine with an appropriate nitrile can yield the triazolopyridine core, which can then be further functionalized .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-5-methyl-2-(pyrrolidin-1-YL)-[1,2,4]triazolo[1,5-A]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong nucleophiles for substitution reactions, and oxidizing or reducing agents for redox reactions. Typical conditions involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom .

Scientific Research Applications

6-Bromo-5-methyl-2-(pyrrolidin-1-YL)-[1,2,4]triazolo[1,5-A]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Bromo-5-methyl-2-(pyrrolidin-1-YL)-[1,2,4]triazolo[1,5-A]pyridine involves its interaction with specific molecular targets. The triazolopyridine core can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-2-methyl-[1,2,4]triazolo[1,5-A]pyridine
  • 2-Bromo-6-methylpyridine
  • 5-Bromo-2-(pyrrolidin-1-yl)pyridine

Uniqueness

6-Bromo-5-methyl-2-(pyrrolidin-1-YL)-[1,2,4]triazolo[1,5-A]pyridine is unique due to the combination of its triazolopyridine core with the bromine and pyrrolidine substituents. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds .

Properties

Molecular Formula

C11H13BrN4

Molecular Weight

281.15 g/mol

IUPAC Name

6-bromo-5-methyl-2-pyrrolidin-1-yl-[1,2,4]triazolo[1,5-a]pyridine

InChI

InChI=1S/C11H13BrN4/c1-8-9(12)4-5-10-13-11(14-16(8)10)15-6-2-3-7-15/h4-5H,2-3,6-7H2,1H3

InChI Key

YSTMMNHYXVYMCA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=NC(=NN12)N3CCCC3)Br

Origin of Product

United States

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